molecular formula C11H11ClN4 B12214493 2-(3-Chlorophenyl)-4-hydrazinyl-6-methylpyrimidine

2-(3-Chlorophenyl)-4-hydrazinyl-6-methylpyrimidine

Cat. No.: B12214493
M. Wt: 234.68 g/mol
InChI Key: PJGFQXGSEXJLBN-UHFFFAOYSA-N
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Description

[2-(3-Chloro-phenyl)-6-methyl-pyrimidin-4-yl]-hydrazine: is a chemical compound that belongs to the class of pyrimidine derivatives Pyrimidines are heterocyclic aromatic organic compounds similar to pyridines and are known for their wide range of biological activities

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of [2-(3-Chloro-phenyl)-6-methyl-pyrimidin-4-yl]-hydrazine typically involves the reaction of 3-chloroaniline with 2,4,6-trimethylpyrimidine under specific conditions. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate, and a solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO). The reaction mixture is heated to a temperature range of 80-120°C for several hours to ensure complete conversion .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The use of automated systems for monitoring and controlling temperature, pressure, and reaction time is common in industrial settings .

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Chemistry:

Biology:

Medicine:

Industry:

Mechanism of Action

The mechanism of action of [2-(3-Chloro-phenyl)-6-methyl-pyrimidin-4-yl]-hydrazine involves its interaction with specific molecular targets within cells. The compound can bind to enzymes and receptors, modulating their activity and affecting various cellular pathways. For example, it may inhibit the activity of certain kinases, leading to the disruption of cell signaling pathways involved in cell growth and proliferation . Additionally, it can interact with DNA and RNA, affecting gene expression and protein synthesis .

Comparison with Similar Compounds

    [2-(3-Chloro-phenyl)-4,6-dimethyl-pyrimidine]: Similar structure but with different substitution pattern.

    [2-(3-Bromo-phenyl)-6-methyl-pyrimidin-4-yl]-hydrazine: Similar structure with bromine instead of chlorine.

    [2-(3-Chloro-phenyl)-6-ethyl-pyrimidin-4-yl]-hydrazine: Similar structure with an ethyl group instead of a methyl group.

Uniqueness:

Properties

Molecular Formula

C11H11ClN4

Molecular Weight

234.68 g/mol

IUPAC Name

[2-(3-chlorophenyl)-6-methylpyrimidin-4-yl]hydrazine

InChI

InChI=1S/C11H11ClN4/c1-7-5-10(16-13)15-11(14-7)8-3-2-4-9(12)6-8/h2-6H,13H2,1H3,(H,14,15,16)

InChI Key

PJGFQXGSEXJLBN-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=NC(=N1)C2=CC(=CC=C2)Cl)NN

Origin of Product

United States

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